2-[5-(4-Methoxypiperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine
Overview
Description
“2-[5-(4-Methoxypiperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine” is a chemical compound with the molecular formula C13H16N4O2 . It has a molecular weight of 260.29 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring attached to a 1,2,4-oxadiazole ring, which is further connected to a 4-methoxypiperidine group . The presence of these functional groups could potentially influence the compound’s reactivity and biological activity.Physical and Chemical Properties Analysis
The compound has a molecular weight of 260.29 and a molecular formula of C13H16N4O2 . Other physical and chemical properties such as boiling point, melting point, and density are not available in the literature.Scientific Research Applications
Antimicrobial and Anticancer Agents
A new series of oxadiazole analogues, closely related to the query compound, demonstrated significant antimicrobial and anticancer activities. These compounds, synthesized from 2-aminopyridine, showed higher selectivity towards certain cancer cell lines, including non-small cell lung cancer, with notable growth inhibition. Additionally, some analogues exhibited maximum antibacterial and antifungal activities, showcasing the potential of oxadiazole derivatives in therapeutic applications (Ahsan & Shastri, 2015).
Organic Light-Emitting Diodes (OLEDs)
Research into oxadiazole and pyridine-containing compounds has led to advancements in OLED technology. A specific bis(1,3,4-oxadiazole) system, PDPyDP, was synthesized and utilized in LEDs, demonstrating improved device efficiency. These findings highlight the compound's role in enhancing electron-injection/hole-blocking layers, crucial for developing more efficient OLEDs (Wang et al., 2001).
Antitubercular Activity
Compounds featuring the 1,3,4-oxadiazole ring, similar to the query molecule, have been synthesized and tested for their tuberculostatic activity. This research underscores the potential of such compounds in addressing tuberculosis, with some derivatives showing minimum inhibiting concentrations within a certain range, indicating a noteworthy potency against the disease (Foks et al., 2004).
Herbicidal Activity
Novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring have been developed, exhibiting moderate to high herbicidal activity against various weeds at certain application rates. These compounds, particularly one with potent activity without crop injury, suggest the utility of oxadiazole derivatives in agricultural settings to control weed growth while ensuring crop safety (Tajik & Dadras, 2011).
Anticancer Evaluation
A series of 1,3,4-oxadiazoles, thiadiazoles, triazoles, and Mannich bases, incorporating pyridinyl motifs, were synthesized and screened for anticancer activity. Notably, Mannich bases showed potent activity against various cancer cell lines, indicating the therapeutic potential of these compounds in oncology (Abdo & Kamel, 2015).
Future Directions
The future research directions for this compound could involve exploring its potential biological activities, given that some 1,2,4-oxadiazole derivatives have shown anticancer activity . Additionally, further studies could be conducted to understand its reactivity and potential applications in chemical synthesis.
Properties
IUPAC Name |
5-(4-methoxypiperidin-4-yl)-3-pyridin-2-yl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-18-13(5-8-14-9-6-13)12-16-11(17-19-12)10-4-2-3-7-15-10/h2-4,7,14H,5-6,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYGDOLPTRUUFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCNCC1)C2=NC(=NO2)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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